molecular formula C3H2Cl4 B3031152 1-Propene, 2,3,3,3-tetrachloro- CAS No. 16500-91-7

1-Propene, 2,3,3,3-tetrachloro-

Cat. No.: B3031152
CAS No.: 16500-91-7
M. Wt: 179.9 g/mol
InChI Key: PQUUGVDRLWLNGR-UHFFFAOYSA-N
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Description

1-Propene, 2,3,3,3-tetrachloro- (CAS 16500-91-7), with the molecular formula C3H2Cl4 and a molecular weight of 179.9 g/mol, is a chlorinated hydrocarbon of significant interest in scientific research . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. Industrial production typically involves the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase . In research settings, 1-Propene, 2,3,3,3-tetrachloro- is utilized to study its biological activity and mechanism of action. It can interact with cellular components, where its metabolism may produce reactive intermediates that bind to DNA and proteins, leading to cellular damage and the induction of oxidative stress pathways . These properties make it a valuable compound for toxicological evaluations, particularly in investigations concerning mutagenicity, carcinogenicity, and its effects on the central nervous system, liver, and kidneys in experimental models . Analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for quantifying this compound in biological samples and understanding its environmental impact and metabolic pathways [citation:]. This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2,3,3,3-tetrachloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUGVDRLWLNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343285
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16500-91-7
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .

Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C3H2Cl4
  • Molecular Weight : 179.85 g/mol
  • Structural Characteristics : The compound features a propene backbone with four chlorine atoms substituted at the 2nd and 3rd positions. This substitution pattern influences its reactivity and stability.

Industrial Applications

1. Synthesis of Fluorinated Compounds
1-Propene, 2,3,3,3-tetrachloro- serves as a precursor in the synthesis of various fluorinated compounds. Its chlorinated structure allows for straightforward transformations into fluorinated derivatives through halogen exchange reactions. For instance, it can be converted into tetrafluoropropenes used as refrigerants due to their low global warming potential (GWP) and zero ozone depletion potential (ODP) .

2. Chemical Intermediates
The compound is utilized as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Environmental Applications

1. Replacement for Ozone-Depleting Substances
Due to its properties and the ability to be transformed into less harmful substances, 1-Propene, 2,3,3,3-tetrachloro- is considered a candidate for replacing traditional chlorofluorocarbons (CFCs) in refrigeration systems. The derivatives produced from this compound are being explored as alternatives that comply with global environmental regulations aimed at reducing ozone layer depletion .

Analytical Applications

1. Chromatography
The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. It has been noted that specific columns can effectively separate and quantify chlorinated propene derivatives in complex mixtures . This analytical capability is crucial for quality control and environmental monitoring.

Case Studies

Case Study 1: Synthesis of Tetrafluoropropene
A significant study involved the transformation of 1-Propene, 2,3,3,3-tetrachloro- into 2,3,3,3-tetrafluoropropene (HFO-1234yf). This process demonstrated high efficiency and yield when using hydrogen fluoride under controlled conditions. The resulting tetrafluoropropene is now widely used as a refrigerant due to its favorable environmental profile .

Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of substituting CFCs with derivatives of 1-Propene, 2,3,3,3-tetrachloro- showed a significant reduction in GWP when using these newer compounds in refrigeration systems. The assessment highlighted the importance of transitioning to safer alternatives while maintaining efficiency in cooling technologies .

Mechanism of Action

The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Propene, 1,1,3,3-Tetrachloro- (CAS 18611-43-3)

  • Formula : C₃H₂Cl₄
  • Structure : Cl₂C-CHCl₂ (chlorines on carbons 1, 1, 3, and 3).
  • Properties :
    • Density : Higher than 1.5 g/cm³ (exact data scarce).
    • Volatility : Lower due to symmetrical chlorine distribution.
    • Applications : Used in organic synthesis and as a solvent .

1-Propene, 2,3,3,3-Tetrachloro- (HCO-1230xf)

  • Formula : C₃HCl₄
  • Structure : CHCl=CF₃ (fluorine substituents; often confused with fluorinated analogs).
  • Applications : Key intermediate in HFO-1234yf production via HF azeotropes .

Saturated Analog: 1,1,2,3-Tetrachloropropane (CAS 18495-30-2)

  • Formula : C₃H₄Cl₄ (saturated alkane).
  • Boiling Point : 180°C (453.15 K) .
  • Reactivity : Less reactive than unsaturated analogs due to absence of a double bond.

Fluorinated Derivatives

2-Chloro-3,3,3-Trifluoropropene (HCFO-1233xf)

  • Formula : C₃H₂ClF₃
  • Applications : Precursor to HFO-1234yf; forms azeotropes with HF .

Data Tables

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
1-Propene, 2,3,3,3-tetrachloro- 20589-85-9 C₃H₂Cl₄ 141.38–173.8* 1.537–1.539 Fluorocarbon synthesis
1-Propene, 1,1,3,3-tetrachloro- 18611-43-3 C₃H₂Cl₄ N/A >1.5 Solvent, organic synthesis
1,1,2,3-Tetrachloropropane 18495-30-2 C₃H₄Cl₄ 180 1.539 Chemical intermediate
HCFO-1233xf 2730-62-3 C₃H₂ClF₃ 19–22 1.32 Refrigerant precursor

*Discrepancy noted between sources .

Research Findings

Phase Behavior and Azeotropes

  • 2,3,3,3-Tetrachloropropene (HCO-1230xf) forms binary azeotropes with HF, critical for purifying HFO-1234yf. These mixtures simplify separation processes in industrial fluorination .

Thermodynamic Modeling

  • The Cubic-Plus-Association (CPA) equation predicts vapor-liquid equilibrium (VLE) for chlorinated compounds but shows >20% deviations in ternary systems (e.g., CH₄ + thiols) due to complex interactions .

Biological Activity

1-Propene, 2,3,3,3-tetrachloro- (commonly referred to as perchloro-1-propene) is a chlorinated hydrocarbon with the molecular formula C3HCl4. This compound is notable for its high reactivity and potential biological effects, particularly concerning toxicity and mutagenicity. Understanding its biological activity is crucial for assessing its safety and potential applications in various industries.

1-Propene, 2,3,3,3-tetrachloro- is a clear, colorless liquid with a boiling point of 110°C and a melting point of -123°C. Its structure includes four chlorine atoms attached to the propene backbone, which significantly influences its chemical behavior and biological interactions. The compound is soluble in organic solvents but insoluble in water, making it a challenging substance to manage in environmental contexts.

Toxicological Profile

1-Propene, 2,3,3,3-tetrachloro- has been classified as a toxic compound with several adverse biological effects:

  • Irritation : Contact with skin or eyes can cause irritation.
  • Carcinogenicity : It is suspected to be a carcinogen based on available data.
  • Mutagenicity : Evidence suggests that it may induce mutations in genetic material .
  • Neurotoxicity : Experimental studies indicate significant effects on the central nervous system (CNS), liver, and kidneys in animal models.

Case Studies

Several studies have documented the toxic effects of chlorinated hydrocarbons similar to 1-propene, 2,3,3,3-tetrachloro-. For instance:

  • A study on related compounds demonstrated that exposure could lead to hepatotoxicity and potential neurotoxic effects in occupational settings .
  • Research has indicated that exposure to chlorinated hydrocarbons can result in developmental and reproductive toxicity .

The biological activity of 1-propene, 2,3,3,3-tetrachloro- can be attributed to its ability to interact with cellular components:

  • Reactive Metabolites : The metabolism of this compound can produce reactive intermediates that may bind to DNA and proteins, leading to cellular damage.
  • Oxidative Stress : Chlorinated compounds often induce oxidative stress pathways that contribute to their toxicological profiles.

Analytical Methods for Biological Activity Assessment

Various analytical techniques have been employed to study the biological effects of 1-propene, 2,3,3,3-tetrachloro-, including:

MethodDescription
Gas Chromatography (GC)Used for quantifying levels in biological samples.
High-Performance Liquid Chromatography (HPLC)Separates and analyzes complex mixtures.
Mass Spectrometry (MS)Identifies molecular structures and metabolites.

These methods are essential for understanding exposure levels and the resultant biological impacts.

Current Research Trends

Research on 1-propene, 2,3,3,3-tetrachloro- is increasingly focused on:

  • Toxicological Evaluations : Ongoing studies aim to clarify its carcinogenic potential and mechanisms of action.
  • Environmental Impact Assessments : Investigations into its persistence in the environment and potential ecological risks are critical due to its widespread use as an industrial solvent .

Future Directions

Future research should prioritize the following areas:

  • Development of Safer Alternatives : Exploring eco-friendly substitutes for industrial applications.
  • Enhanced Analytical Techniques : Improving detection methods for better monitoring of environmental exposure.
  • Longitudinal Health Studies : Conducting comprehensive studies on long-term exposure effects in humans and wildlife.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 2,3,3,3-tetrachloro-
Reactant of Route 2
1-Propene, 2,3,3,3-tetrachloro-

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